Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate (MBCDFB) is a compound that has been used in a variety of scientific research applications due to its unique properties. MBCDFB has a variety of biochemical and physiological effects, and it has been studied for its potential uses in laboratory experiments.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has been studied for its potential uses in a variety of scientific research applications. It has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate for enzyme studies. Additionally, Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and medical research.
Mechanism of Action
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate is a proton-transferring compound, meaning that it can interact with other molecules by exchanging protons. This mechanism of action is important for many of its scientific research applications, as it allows Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate to interact with other molecules in order to catalyze reactions or act as a substrate for enzyme studies.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has been studied for its potential to act as an antioxidant and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, it is important to note that Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate is a relatively expensive compound, making it cost-prohibitive for some experiments.
Future Directions
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has potential for use in a variety of scientific research applications. Currently, it is being studied for its potential to act as an antioxidant and to reduce inflammation. Additionally, it is being studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is being studied for its potential use in the fields of pharmaceuticals, biochemistry, and medical research. Finally, it is being studied for its potential use as a catalyst in organic reactions.
properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-6(9(12)13)3-2-5(4-14)8(7)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAYPVUKTYEMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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